molecular formula C17H15FN2OS B2505933 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone CAS No. 851863-89-3

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2505933
CAS No.: 851863-89-3
M. Wt: 314.38
InChI Key: FDJBEBDFOLFOBT-UHFFFAOYSA-N
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Description

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a synthetic organic molecule that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol or thiolate anion.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is usually introduced through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole ring and the benzylthio group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its structural features could also make it a candidate for drug development, targeting specific biological pathways.

Medicine

Medicinally, the compound’s potential pharmacological properties could be explored for therapeutic applications. Its imidazole ring is a common motif in many bioactive molecules, suggesting possible roles in antimicrobial, antifungal, or anticancer treatments.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its synthesis and functionalization could lead to applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, which can mimic the structure of natural substrates or inhibitors. The benzylthio group could form covalent bonds with target proteins, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-chlorophenyl)methanone
  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone
  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methylphenyl)methanone

Uniqueness

Compared to its analogs, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and influence its electronic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJBEBDFOLFOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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